3-Acétamidocoumarine

Vue d'ensemble

Description

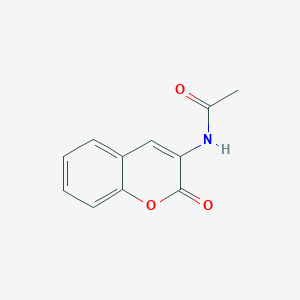

La 3-acétamidocoumarine est un dérivé de la coumarine, un composé naturel présent dans de nombreuses plantes. Elle est connue pour ses propriétés antioxydantes et est utilisée dans diverses applications scientifiques. La formule moléculaire de la this compound est C11H9NO3, et elle a une masse moléculaire de 203,19 g/mol .

Applications De Recherche Scientifique

Anticancer Properties

3-Acetamidocoumarin has been explored for its potential as an anticancer agent. Research indicates that coumarin derivatives exhibit various mechanisms of action against cancer cells, such as:

- Inhibition of Kinases : Coumarins can inhibit key kinases involved in cancer cell proliferation.

- Induction of Apoptosis : They promote programmed cell death in cancer cells.

- Antimetastatic Activity : Some coumarins prevent the spread of cancer to other tissues.

A study demonstrated that 3-acetamidocoumarin derivatives showed promising anticancer activity against HepG2 liver cancer cells, with specific compounds exhibiting significant inhibition of cell growth (see Table 1) .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.2 | Kinase inhibition |

| Compound B | 3.8 | Apoptosis induction |

| Compound C | 7.4 | Antimetastatic |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in relation to acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's. A study found that certain derivatives exhibited potent acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications .

Corrosion Inhibition

3-Acetamidocoumarin has been identified as an effective eco-friendly corrosion inhibitor for mild steel in acidic environments. The compound's ability to form a protective layer on metal surfaces significantly reduces corrosion rates .

The efficiency of 3-acetamidocoumarin as a corrosion inhibitor varies with concentration, achieving up to 91% inhibition at optimal levels (see Table 2).

| Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.05 | 45 |

| 0.1 | 67 |

| 0.15 | 80 |

| 0.2 | 91 |

Synthesis and Structural Insights

The synthesis of 3-acetamidocoumarin typically involves the reaction between salicylaldehyde and acetic anhydride under basic conditions. The resulting compound can be characterized using various spectroscopic techniques such as FT-IR and NMR.

Synthesis Pathway

The reaction mechanism involves the formation of an amide bond between the acetamido group and the coumarin skeleton, which is essential for its biological activity .

Mécanisme D'action

Target of Action

3-Acetamidocoumarin, like other coumarin derivatives, has been found to have a significant role in biology and medicine Coumarin-based compounds, in general, have been known to target dna gyrase, an essential enzyme in bacteria .

Mode of Action

Aminocoumarin antibiotics, a family to which 3-acetamidocoumarin belongs, are known inhibitors of dna gyrase . They exert their therapeutic activity by binding tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .

Biochemical Pathways

Coumarin-based compounds are known to have a wide spectrum of biological activities, including antimicrobial, antifungal, anticoagulant, anti-inflammatory, antioxidant, and analgesic effects .

Pharmacokinetics

Preliminary screening with swiss adme has shown favorable bioavailability for 3-acetamidocoumarin .

Result of Action

3-Acetamidocoumarin has been found to have physiological effects and has been used for research in various diseases such as burns, brucellosis-rheumatic diseases, and cancer

Analyse Biochimique

Biochemical Properties

It is known that 3-Acetamidocoumarin plays an important role in biology and medicine . It has physiological effects and has been used for research of various diseases such as burns, brucellosis-rheumatic diseases, and cancer

Cellular Effects

Some studies suggest that coumarin derivatives, which 3-Acetamidocoumarin is a part of, show cytotoxic activity against lung, colon, and breast cancer cell lines

Molecular Mechanism

It is known that coumarins can interact with DNA by means of intercalation between two base pairs of DNA . There they form cross linkage between two chains of DNA molecule, which is responsible for the carcinogenic and mutagenic effects

Temporal Effects in Laboratory Settings

It is known that 3-Acetamidocoumarin is a solid substance that is stored at room temperature

Méthodes De Préparation

La 3-acétamidocoumarine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la salicylaldéhyde avec la N-acétylglycine . Cette réaction se produit généralement dans des conditions douces et produit le produit souhaité avec une efficacité élevée. Les méthodes de production industrielles utilisent souvent des voies de synthèse similaires, mais à plus grande échelle, assurant la pureté et la cohérence du composé.

Analyse Des Réactions Chimiques

La 3-acétamidocoumarine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction impliquent souvent des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans le cycle coumarinique .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers dérivés de la coumarine.

Biologie : Le composé présente des propriétés antioxydantes, ce qui le rend utile dans les études liées au stress oxydatif et aux dommages cellulaires.

Industrie : Elle est utilisée comme matrice dans l'analyse MALDI TOF-MS des échantillons de polyéthylène glycol.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Elle est connue pour exercer ses effets par son activité antioxydante, en piégeant les radicaux libres et en réduisant le stress oxydatif. Cette activité est cruciale pour protéger les cellules des dommages et maintenir l'homéostasie cellulaire .

Comparaison Avec Des Composés Similaires

La 3-acétamidocoumarine peut être comparée à d'autres dérivés de la coumarine tels que :

3-Aminocoumarine : Similaire en structure, mais avec un groupe amino au lieu d'un groupe acétamido.

4-Hydroxycoumarine : Connue pour ses propriétés anticoagulantes.

6-Acétylcoumarine : Un autre dérivé avec différents groupes fonctionnels affectant sa réactivité et ses applications.

La particularité de la this compound réside dans ses groupes fonctionnels spécifiques, qui lui confèrent des propriétés chimiques et des activités biologiques distinctes .

Activité Biologique

3-Acetamidocoumarin, a derivative of coumarin, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

3-Acetamidocoumarin (CAS Number: 779-30-6) has the molecular formula and a molecular weight of approximately 203.19 g/mol. Its physical properties include:

- Melting Point : 205-207 °C

- Boiling Point : 482 °C

- Density : 1.31 g/cm³

- Flash Point : 245.3 °C

This compound is synthesized through the reaction of salicylaldehyde with N-acetylglycine in acetic anhydride, following Dakin's procedure .

Biological Activities

3-Acetamidocoumarin exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that coumarin derivatives can inhibit cancer cell proliferation. For instance, 3-acetamidocoumarin has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction .

- Antimicrobial Properties : This compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents .

- Acetylcholinesterase Inhibition : Research indicates that 3-acetamidocoumarin derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. For example, certain derivatives achieved IC50 values in the nanomolar range, highlighting their potential as therapeutic agents .

The mechanism by which 3-acetamidocoumarin exerts its biological effects is multifaceted:

- Enzyme Inhibition : AChE inhibitors derived from this compound bind to both the catalytic and peripheral sites of the enzyme, enhancing their efficacy in preventing the breakdown of acetylcholine .

- Antioxidant Activity : Coumarins are known for their antioxidant properties, which help mitigate oxidative stress in cells, contributing to their anticancer and neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-acetamidocoumarin:

- Anticancer Study : A study demonstrated that 3-acetamidocoumarin derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism involved apoptosis via mitochondrial pathways .

- AChE Inhibition Study : In a comparative study, various derivatives were synthesized and screened for AChE inhibitory activity. The most potent compound displayed an IC50 value of 1.53 ± 0.01 nM, indicating strong potential for Alzheimer's treatment .

- Antimicrobial Study : Testing against Gram-positive and Gram-negative bacteria revealed that 3-acetamidocoumarin had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, showcasing its broad-spectrum antimicrobial activity .

Table 1: Biological Activities of 3-Acetamidocoumarin Derivatives

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Derivative A | 12 | |

| AChE Inhibition | Derivative B | 1.53 ± 0.01 | |

| Antimicrobial | Derivative C | MIC = 64 |

Table 2: Synthesis Conditions for 3-Acetamidocoumarin

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Salicylaldehyde + N-acetylglycine | Acetic anhydride, 110 °C, 7 h | High |

Propriétés

IUPAC Name |

N-(2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYLCCJIDYSFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228528 | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-30-6 | |

| Record name | 3-Acetamidocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 779-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of the novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) using 3-acetamidocoumarin as an intermediate?

A1: The novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) utilizing 3-acetamidocoumarin as an intermediate eliminates the need for separating structural isomers during the reaction sequence. [] This streamlines the synthesis process compared to previously reported methods. []

Q2: How can 3-acetamidocoumarins be used to synthesize more complex heterocyclic structures?

A2: 3-Acetamidocoumarins serve as valuable precursors in synthesizing π-extended N-heterocycles, including pyrrolo-coumarin cores. [] This synthesis involves a rhodium(III)-catalyzed C-H activation reaction with internal alkynes, utilizing the -COCH3 group in 3-acetamidocoumarins as a traceless directing group. [] The resulting pyrrolo-coumarins can be further functionalized through subsequent C-H and N-H coupling reactions, leading to diverse and complex heterocyclic structures. []

Q3: What is a simple and efficient method for synthesizing 3-aminocoumarins on a large scale?

A3: 3-Aminocoumarins can be synthesized efficiently on a large scale by treating 3-acetamidocoumarins with sulfuric acid. [] This method offers a straightforward approach for obtaining this valuable coumarin derivative.

Q4: How does the photochemical reactivity of coumarin differ from that of α-pyrone and 2(5H)-furanone?

A4: While α-pyrone, 2(5H)-furanone, and coumarin can all undergo ring-opening and ring-contraction reactions upon UV irradiation, coumarin exhibits an additional photochemical pathway. [] Specifically, coumarin can undergo photodecomposition to form benzofurane and carbon monoxide, a reaction observed in the gaseous phase. [] This distinct reactivity highlights the influence of the benzene ring fused to the lactone moiety in coumarin.

Q5: Are there any notable applications of the synthesized pyrrolo-coumarin compounds?

A5: Research suggests that at least one pyrrolo-coumarin derivative, compound 3da, demonstrates potential as a fluorescent sensor for differentiating between Cr(III) and Cr(VI) ions. [] This finding highlights the potential of these compounds in environmental monitoring and analytical chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.